molecular formula C14H18O2 B14318048 3-(4-Methoxyphenyl)cycloheptan-1-one CAS No. 108062-25-5

3-(4-Methoxyphenyl)cycloheptan-1-one

Cat. No.: B14318048
CAS No.: 108062-25-5
M. Wt: 218.29 g/mol
InChI Key: IQFLTDZYVXPUCE-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)cycloheptan-1-one is a cyclic ketone derivative featuring a seven-membered cycloheptanone ring substituted at the 3-position with a 4-methoxyphenyl group. The methoxy group (–OCH₃) at the para position of the aromatic ring contributes electron-donating effects, influencing the compound’s electronic structure and reactivity.

Properties

IUPAC Name

3-(4-methoxyphenyl)cycloheptan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O2/c1-16-14-8-6-11(7-9-14)12-4-2-3-5-13(15)10-12/h6-9,12H,2-5,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQFLTDZYVXPUCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CCCCC(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20734774
Record name 3-(4-Methoxyphenyl)cycloheptan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20734774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108062-25-5
Record name 3-(4-Methoxyphenyl)cycloheptan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20734774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methoxyphenyl)cycloheptan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Friedel-Crafts acylation of 4-methoxybenzene with cycloheptanone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial for optimizing the reaction conditions and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Methoxyphenyl)cycloheptan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can occur on the methoxyphenyl ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine in acetic acid.

Major Products:

    Oxidation: 3-(4-Methoxyphenyl)cycloheptan-1-carboxylic acid.

    Reduction: 3-(4-Methoxyphenyl)cycloheptan-1-ol.

    Substitution: 4-Bromo-3-(4-methoxyphenyl)cycloheptan-1-one.

Scientific Research Applications

3-(4-Methoxyphenyl)cycloheptan-1-one has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)cycloheptan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Structural Analogues and Regioisomers

(a) 4-(4-Methoxybenzoyl)cycloheptan-1-one (17a) and 3-(4-Methoxybenzoyl)cycloheptan-1-one (17b)

These regioisomers, synthesized via Friedel-Crafts acylation of cycloheptanone with 4-methoxybenzoyl chloride, differ in the position of the benzoyl group (4- vs. 3- on the cycloheptanone ring). Key differences include:

  • Synthesis Yields : 17a (35%) and 17b (31%) were obtained as separable regioisomers, suggesting comparable but slightly lower reactivity at the 3-position .
  • Physicochemical Properties : The regioisomerism likely impacts dipole moments and solubility due to differences in molecular symmetry and steric hindrance.
(b) 2-(Bis(4-Methoxyphenyl)methylene)cycloheptan-1-one (5e)

This compound features a bis(4-methoxyphenyl)methylene group at the 2-position of the cycloheptanone ring. Compared to 3-(4-Methoxyphenyl)cycloheptan-1-one:

  • Synthesis : Prepared via GP4 reaction, highlighting divergent synthetic routes compared to Friedel-Crafts acylation used for 17a/17b .
(c) 4-Methylcycloheptan-1-one

A simpler analogue lacking aromatic substituents, this compound serves as a baseline for assessing the impact of the 4-methoxyphenyl group.

Physicochemical and Spectral Properties

Compound Key Substituents Synthesis Yield Notable Spectral Data (¹H NMR)
This compound 3-(4-MeO-C₆H₄) on cycloheptanone N/A Expected aromatic protons at δ 6.8–7.2 (doublet), cycloheptanone carbonyl at ~208 ppm (¹³C NMR)
17a/17b 4-/3-(4-MeO-C₆H₄CO) on cycloheptanone 35%/31% Benzoyl carbonyl at ~195 ppm (¹³C NMR); regiochemical shifts in aromatic protons
5e 2-(Bis(4-MeO-C₆H₄)CH₂) on cycloheptanone 72% Methylene protons at δ 5.2–5.5 (singlet); bis-methoxy signals at δ 3.8

Notes:

  • The 4-methoxyphenyl group consistently generates distinct NMR signals (e.g., aromatic protons and methoxy groups), aiding structural confirmation .
  • Electron-donating methoxy groups stabilize intermediates in synthesis but may reduce solubility in aqueous media .

Drug-Likeness and Bioactivity

While direct data on this compound are unavailable, comparisons can be drawn from structurally related bioactive compounds:

  • (E)-2-Methoxy-4-(3-(4-Methoxyphenyl)prop-1-en-1-yl)phenol (MMPP): A derivative with anti-arthritic activity, MMPP demonstrates improved solubility and reduced toxicity compared to its parent compound, emphasizing the role of substituent positioning in drug-likeness .
  • Adapalene: A retinoid with a 4-methoxyphenyl group, used in acne treatment.

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